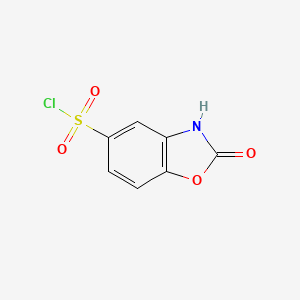

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Description

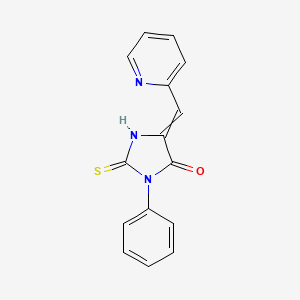

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to the benzoxazole family, a class of aromatic heterocyclic compounds that contain a benzene ring fused to an oxazole ring. The sulfonyl chloride group attached to the benzoxazole ring makes it a reactive species, suitable for various chemical transformations.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through several methods. One such method is the palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides, as described in the first paper. This method tolerates a wide range of functional groups and provides a practical route to 2-aryl benzoxazoles in moderate to good yields .

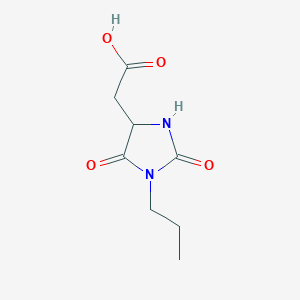

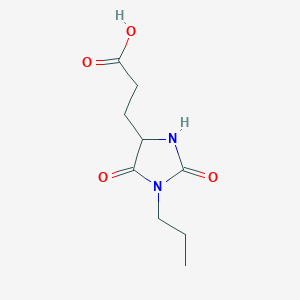

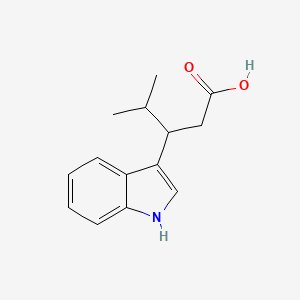

Another approach involves the use of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole as a scaffold for synthetic elaboration. The α-sulfonyl anion derived from this scaffold reacts with alkyl halides to give various alkylation products. Reductive desulfonylation can then be optimized to afford desulfonylated products, which are useful in the synthesis of compounds like the anti-inflammatory Oxaprozin .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. The sulfonyl chloride group attached to the benzoxazole ring is an electron-withdrawing group that can influence the reactivity and electronic properties of the molecule.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The palladium-catalyzed C-arylation mentioned earlier is an example of a reaction that forms a new carbon-carbon bond . Additionally, the α-sulfonyl anion from the 2-(phenylsulfonyl)methyl-4,5-diaryloxazole reacts with alkyl halides to produce alkylation products, which can be further transformed into other valuable compounds .

A novel synthesis of 2,5-disubstituted oxazoles and oxazolines has been developed using ruthenium(II) porphyrin and copper chloride catalysis. This method involves the formation of intermolecular C-N bonds and intramolecular C-O bonds, leading to the simultaneous formation of oxazole or oxazoline derivatives .

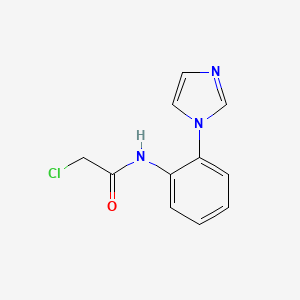

Furthermore, a metal-free approach to benzazoles from arylmethyl chlorides and 2-mercaptan/2-hydroxyanilines has been reported. This method uses elemental sulfur as a traceless oxidizing agent and proceeds with good functional group tolerance and scalability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride and its derivatives are influenced by the presence of the sulfonyl chloride group and the oxazole ring. The sulfonyl chloride group is highly reactive, making these compounds useful for further chemical transformations. The oxazole ring contributes to the aromaticity and stability of the molecule. The specific physical properties such as melting point, boiling point, and solubility would depend on the particular substituents present on the benzoxazole core.

Scientific Research Applications

- Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems

- Application Summary : This compound plays a critical role in the organic synthesis of natural products and biologically active molecules. It is used in a novel ternary system of ZnO, ZnCl2, and N, N-diisopropylethylamine (DIEA) for selective O-benzylation of 2-oxo-1,2-dihydropyridines using abundant substituted benzyl halides and related substituted 2-oxo-1,2-dihydropyridines compounds .

- Methods of Application : The process allows access to a variety of O-benzyl products under mild reaction conditions, which are important synthetic intermediates in the protection of functional groups .

- Results or Outcomes : This represents a new method toward the development for the O-benzylation of 2-oxo-1,2-dihydropyridines .

-

Synthesis of Benzoxazoles

- Application Summary : This compound is used in the synthesis of benzoxazoles . Benzoxazoles are a class of compounds with a wide range of biological activities and are used in the development of pharmaceuticals .

- Methods of Application : The synthesis involves cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI . Different substituents such as methyl, chloro, bromo, nitro, and methoxy on 2-aminophenol are tolerated under the optimized reaction conditions .

- Results or Outcomes : This method provides a wide range of 2-substituted benzoxazoles in very good yields .

-

Inhibitory Activity Against Acetylcholinesterase (AChE)

- Application Summary : The compound has been found to possess inhibitory activity against AChE . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, and inhibitors of this enzyme are used in the treatment of diseases like Alzheimer’s .

- Methods of Application : The exact methods of application are not specified in the source .

- Results or Outcomes : The compound is supposed to reduce the acidity of the medium and subsequently the limonene release .

-

Synthesis of 2-Substituted Benzoxazoles

- Application Summary : This compound is used in the synthesis of 2-substituted benzoxazoles . These are important compounds in medicinal chemistry due to their wide range of biological activities .

- Methods of Application : The synthesis involves cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI . Different substituents such as methyl, chloro, bromo, nitro, and methoxy on 2-aminophenol are tolerated under the optimized reaction conditions .

- Results or Outcomes : This method provides a wide range of 2-substituted benzoxazoles in very good yields .

-

Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives

- Application Summary : This compound is used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .

- Methods of Application : The synthesis involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles .

- Results or Outcomes : This method provides a wide range of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives in high yields .

properties

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGGKDKJSMZXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408405 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

CAS RN |

78633-41-7 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)